

Storage and Stability of Mometasone Furoate-13C,d6: A Technical Guide

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Compound of Interest

Compound Name: Mometasone Furoate-13C,d6

Cat. No.: B15610680

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and handling of **Mometasone Furoate-13C,d6**, an isotopically labeled synthetic glucocorticoid. Given the limited availability of stability data specific to the labeled compound, this guide leverages information from studies on the parent compound, Mometasone Furoate, to provide a comprehensive understanding of its stability profile. The isotopic labeling is not expected to significantly alter the chemical stability of the molecule.

Storage Recommendations

Proper storage is critical to maintain the integrity and purity of **Mometasone Furoate-13C,d6**. The following storage conditions are recommended based on the product data sheet.

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	
Data sourced from a product data sheet for Mometasone Furoate-13C,d6[1].		

For prolonged storage, it is advisable to keep the compound at -20°C in a tightly sealed container, protected from light and moisture[2].

Stability Profile of Mometasone Furoate

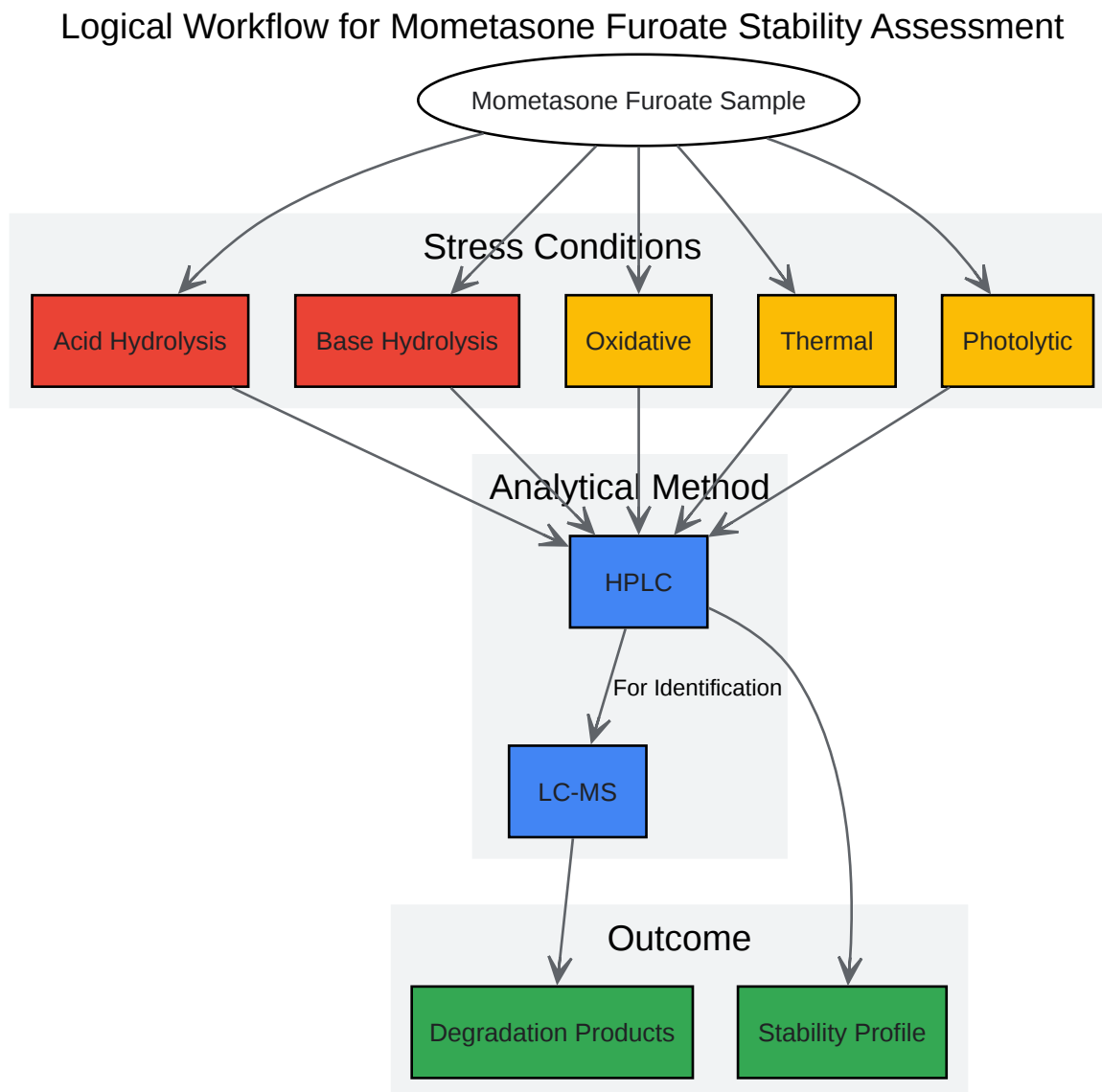
The chemical stability of Mometasone Furoate is significantly influenced by pH. It is relatively stable at a pH below 4 but is susceptible to degradation at higher pH levels[3]. The degradation process in aqueous solutions typically follows pseudo-first-order kinetics and can involve a series of parallel and consecutive reactions[3]. An increase in ionic strength and buffer concentration has been observed to have a stabilizing effect on this glucocorticoid[3].

Degradation Pathways

Forced degradation studies on Mometasone Furoate have identified several degradation products under various stress conditions. In simulated lung fluid, Mometasone Furoate degrades into two primary products, designated D1 and D2[4][5]. LC-MS and NMR analysis have identified D1 as 9,11-epoxide mometasone furoate[4].

Under acidic conditions (0.1N HCl at 50°C), degradation products include unknown degradants, 21-chloro-9,11-epoxide, C-transposition products, and 21-chloro-17-fluoro-9,11-epoxide[6]. Basic conditions (0.1N NaOH at 25°C) lead to the formation of 9,11-epoxide, 21-chloro-17-9,11-epoxide, C-transposition products, 21-chloro-17-fluoro-9,11-epoxide, and a hydroxy derivative[6].

The following diagram illustrates a logical workflow for assessing the stability of Mometasone Furoate.



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Caption: Workflow for stability testing of Mometasone Furoate.

Experimental Protocols

The following are generalized experimental protocols for conducting stability studies on Mometasone Furoate, which can be adapted for **Mometasone Furoate-13C,d6**.

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule.

- Acid Hydrolysis: Reflux the sample in 0.1N HCl at 50°C for 3 hours[6].
- Base Hydrolysis: Reflux the sample in 0.1N NaOH at 25°C for 30 minutes[6].
- Oxidative Degradation: Treat the sample with a suitable oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
- Thermal Degradation: Expose the solid sample to dry heat and analyze for degradation products.
- Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Method for Stability Indicating Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Mometasone Furoate from its degradation products.

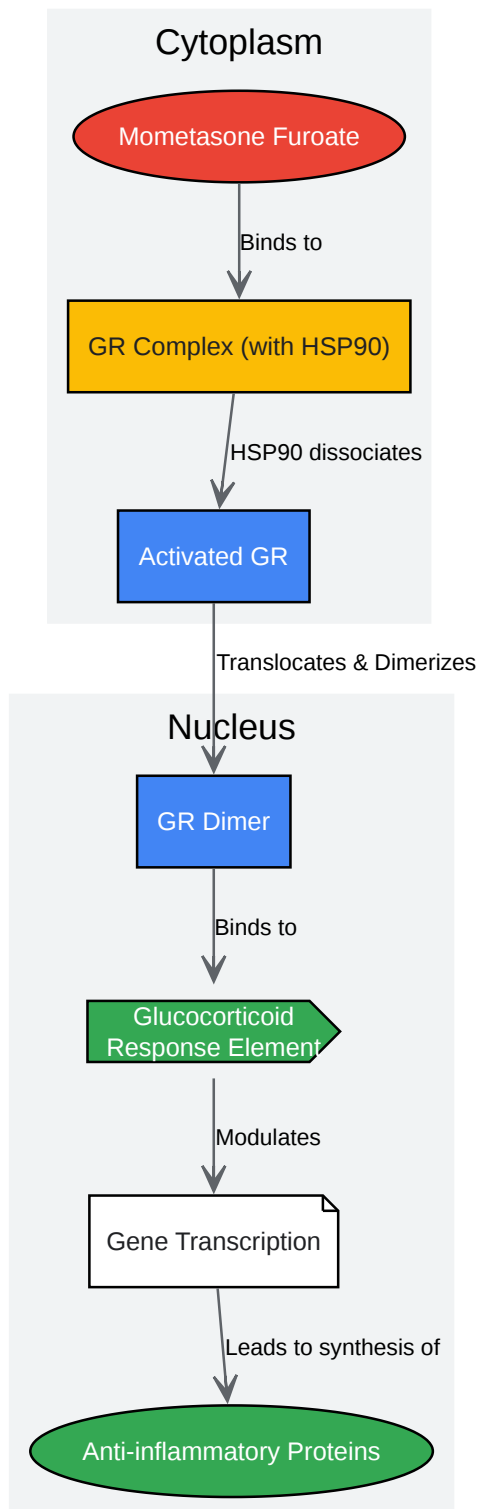
- Chromatographic Conditions (Example):
 - Column: Beckman C8[7].
 - Mobile Phase: A mixture of phosphate buffer (pH 3.0), acetonitrile, and methanol in a ratio of 30:50:20 (v/v/v)[8].
 - Flow Rate: 1.2 mL/min[8].
 - Detection: UV at 248 nm[7] or 210 nm[8].
 - Column Temperature: 45°C[8].
- Sample Preparation:

- For cream formulations, dissolve a known quantity in a suitable diluent, sonicate for approximately 30 minutes, and filter through a 0.45 μm filter before injection[6].
- For plasma samples, extract with dichloromethane after adding an internal standard like dexamethasone 21-acetate[7].

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Mometasone Furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical GR signaling pathway.

Glucocorticoid Receptor Signaling Pathway



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Caption: Mometasone Furoate's mechanism of action via the GR pathway.

In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs)[9][10]. Upon binding with Mometasone Furoate, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus[9]. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes to produce anti-inflammatory effects[10][11].

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